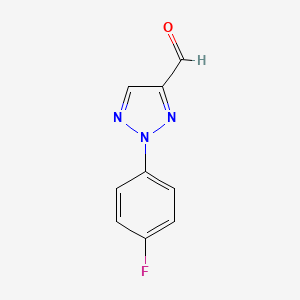

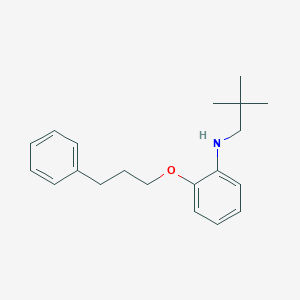

![molecular formula C17H19NO4S B1451737 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1092022-18-8](/img/structure/B1451737.png)

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Overview

Description

“4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid”, also known as DMF-benzoic acid, is a chemical compound that belongs to the class of benzoic acids. It has a molecular formula of C17H19NO4S and a molecular weight of 333.4 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.40 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available resources .Scientific Research Applications

Subheading Synthesis and Structural Characterization

A study by Rublova et al. (2017) focused on synthesizing two structural isomers related to the compound . They performed a detailed analysis of the crystal and molecular-electronic structure of these compounds, further establishing their potential for in-depth molecular studies. The research emphasized the importance of sterically hindered organic molecules and their interactions, providing a fundamental understanding of similar compounds' molecular frameworks (Rublova et al., 2017).

Subheading Role in Receptor Antagonism

In a study by Naganawa et al. (2006), derivatives of a compound structurally similar to 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid were explored for their role as functional PGE2 antagonists selective for the EP1 receptor subtype. The study highlighted the potential therapeutic applications of such compounds in medical research, showing how subtle changes in molecular structure can impact biological activity (Naganawa et al., 2006).

Subheading Synthesis Techniques and Applications

A research paper by Yin (2002) detailed a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a compound structurally related to the one . This study is significant for its focus on improving synthesis efficiency and environmental protection, showcasing the practical aspects of chemical synthesis relevant to the compound of interest (Yin, 2002).

Subheading Spectroscopic Characterization of Polymorphs

Cunha et al. (2014) conducted a comprehensive spectroscopic analysis of mefenamic acid, a compound containing a similar dimethylphenylamino group. Their work involved a deep dive into the polymorphic forms of the compound, utilizing vibrational (IR and Raman) and solid-state NMR spectroscopies. This study provides insights into the importance of spectroscopic methods in understanding the structural nuances of complex organic molecules (Cunha et al., 2014).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention is advised .

properties

IUPAC Name |

4-[(3,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-8-13(2)10-16(9-12)18(23(3,21)22)11-14-4-6-15(7-5-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJMJHNHSXLWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

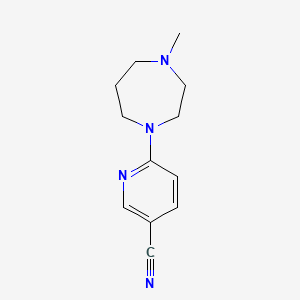

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

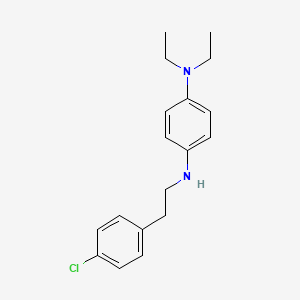

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

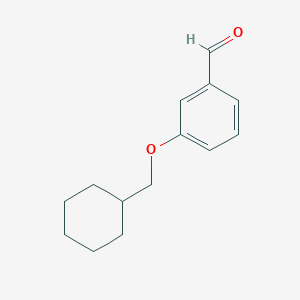

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)